molecular formula C20H30N2O3 B1327370 Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate CAS No. 898762-71-5

Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate

Cat. No.: B1327370
CAS No.: 898762-71-5
M. Wt: 346.5 g/mol
InChI Key: QDCOTDKDXFOBKX-UHFFFAOYSA-N
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Description

Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate is a chemical compound with a complex structure, featuring a piperazine ring and a phenyl group. This compound is known for its diverse applications in scientific research, particularly in the fields of drug development, molecular biology, and organic synthesis.

Preparation Methods

The synthesis of Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate typically involves multiple steps, starting with the preparation of the piperazine derivative and the phenyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

    Hydrolysis: This reaction involves the breaking down of the compound in the presence of water and an acid or base, leading to the formation of simpler molecules.

Scientific Research Applications

Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in studies involving molecular interactions and biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The piperazine ring and phenyl group play crucial roles in binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate can be compared with other similar compounds, such as:

    Piperazine derivatives: These compounds share the piperazine ring structure and exhibit similar biological activities.

    Phenyl derivatives: Compounds with a phenyl group often have comparable chemical properties and reactivity.

    Indole derivatives: These compounds, like indole-3-acetic acid, have diverse biological activities and are used in various scientific applications

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-3-25-20(24)11-7-6-10-19(23)18-9-5-4-8-17(18)16-22-14-12-21(2)13-15-22/h4-5,8-9H,3,6-7,10-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCOTDKDXFOBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643909
Record name Ethyl 6-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-71-5
Record name Ethyl 2-[(4-methyl-1-piperazinyl)methyl]-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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